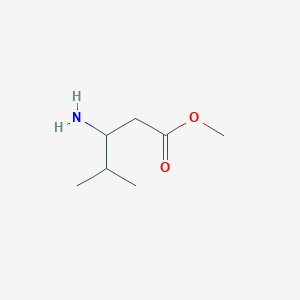

Methyl 3-amino-4-methylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(8)4-7(9)10-3/h5-6H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYRRAKUNWIGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Context and Significance of Methyl 3 Amino 4 Methylpentanoate

Classification as a Non-Proteinogenic Amino Acid Ester

Methyl 3-amino-4-methylpentanoate is classified as a β-amino acid ester. Unlike the 20 common proteinogenic α-amino acids that are the fundamental constituents of proteins, this compound has its amino group attached to the beta carbon (the third carbon atom) relative to the carbonyl group of the ester. This structural distinction prevents it from being incorporated into proteins during standard ribosomal translation.

The parent molecule, 3-amino-4-methylpentanoic acid, is a positional isomer of the proteinogenic amino acid L-leucine. medchemexpress.com It is produced in nature through the metabolism of L-leucine by the enzyme leucine (B10760876) 2,3-aminomutase. medchemexpress.com The ester form, this compound, is a derivative of this β-amino acid, where the carboxylic acid group has been converted to a methyl ester. This modification is often employed in organic synthesis to protect the carboxylic acid functionality or to enhance the compound's reactivity in certain chemical transformations.

Structural Characteristics and Chirality in Chemical Research

The structure of this compound is characterized by a five-carbon pentanoate backbone, an amino group at the third position, and a methyl group at the fourth position. The presence of a stereocenter at the third carbon atom, where the amino group is attached, means that the compound can exist as two different enantiomers: (S)-methyl 3-amino-4-methylpentanoate and (R)-methyl 3-amino-4-methylpentanoate. sigmaaldrich.comsigmaaldrich.com

Chirality is a critical aspect of its chemical identity and plays a significant role in its application in research. The spatial arrangement of the atoms in each enantiomer can lead to different biological activities and interactions with other chiral molecules. This is of particular importance in medicinal chemistry and drug development, where the stereochemistry of a molecule can determine its efficacy and safety. The specific rotation of plane-polarized light is a key physical property used to distinguish between the enantiomers.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (S)-enantiomer | (R)-enantiomer |

| IUPAC Name | (3S)-3-amino-4-methylpentanoic acid | (3R)-3-amino-4-methylpentanoic acid |

| Molecular Formula | C6H13NO2 | C6H13NO2 |

| Molecular Weight | 131.17 g/mol sigmaaldrich.comnih.gov | 131.17 g/mol sigmaaldrich.com |

| CAS Number | 40469-85-0 nih.gov | 75992-50-6 nih.gov |

| Chirality | The amino group is on the beta carbon, and the stereocenter at C3 has an S configuration. sigmaaldrich.comnih.gov | The amino group is on the beta carbon, and the stereocenter at C3 has an R configuration. sigmaaldrich.comnih.gov |

Overview of Research Trajectories in Advanced Organic Synthesis

This compound serves as a valuable chiral building block in advanced organic synthesis. Its bifunctional nature, possessing both an amino and an ester group, allows for a variety of chemical modifications. The amino group can be acylated, alkylated, or used in the formation of peptide bonds, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

Research involving this compound often focuses on its incorporation into larger, more complex molecules with potential biological activity. For instance, β-amino acids and their derivatives are key components in the synthesis of β-peptides, which are peptidomimetics with unique secondary structures and resistance to enzymatic degradation compared to their α-peptide counterparts.

The synthesis of enantiomerically pure forms of this compound is a significant area of research. libretexts.org Methods often involve asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of the reaction, or the resolution of a racemic mixture. libretexts.org These synthetic strategies are crucial for obtaining the desired enantiomer for specific applications, particularly in the development of new pharmaceuticals.

Table 2: Related Compounds and Derivatives in Research

| Compound Name | Molecular Formula | Key Research Application |

| (S)-Methyl 3-amino-4-methylpentanoate hydrochloride | C7H16ClNO2 | Used in various chemical syntheses as a more stable, crystalline salt form of the parent compound. sigmaaldrich.com |

| Ethyl 3-amino-4-methylpentanoate hydrochloride | C8H18ClNO2 | A related ester with an ethyl group instead of a methyl group, also used as a building block in organic synthesis. sigmaaldrich.com |

| Methyl 3-amino-4-methylbenzoate | C9H11NO2 | An aromatic analogue used in the synthesis of perfluoroalkylated indoles and inhibitors of the hedgehog signaling pathway. chemicalbook.comchemicalbook.com |

| Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | A derivative with a hydroxyl group on the benzene (B151609) ring, used as a topical anesthetic. chemicalbook.com |

Synthetic Methodologies for Methyl 3 Amino 4 Methylpentanoate and Its Stereoisomers

Chemical Synthesis Routes

A variety of traditional and modern synthetic methods can be employed for the preparation of methyl 3-amino-4-methylpentanoate. These methods often focus on the formation of the key carbon-nitrogen bond and the ester functionality.

Amination Strategies (e.g., Alpha-Bromocarboxylic Acid Amination)

A common strategy for synthesizing α-amino acids, which can be adapted for β-amino acids, involves the amination of α-halocarboxylic acids. libretexts.orgalmerja.com For this compound, this would conceptually start with 4-methylpentanoic acid. The carboxylic acid is first subjected to α-bromination, typically using bromine and a phosphorus trihalide catalyst (Hell-Volhard-Zelinskii reaction), to yield 2-bromo-4-methylpentanoic acid. libretexts.org Subsequent reaction with ammonia (B1221849) would lead to the formation of the corresponding α-amino acid. libretexts.orgalmerja.com To obtain the β-amino ester, a different starting material, an α,β-unsaturated ester, would be necessary, followed by a conjugate addition of an amine.

The reactivity of the α-halogenated carbonyl compound is enhanced due to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state of the SN2 reaction. libretexts.org

Amidomalonate-Based Synthetic Pathways

The amidomalonate synthesis is a versatile method for preparing α-amino acids and can be adapted for β-amino acid synthesis. libretexts.orglibretexts.org This method typically starts with diethyl acetamidomalonate. libretexts.org The central carbon is deprotonated with a base, and the resulting enolate is alkylated with an appropriate alkyl halide. fiveable.meyoutube.com For the synthesis of a β-amino acid derivative, a different starting material or a variation of the standard procedure would be required. One could envision using a Michael acceptor as the electrophile to introduce the necessary carbon chain. Subsequent hydrolysis and decarboxylation would yield the desired amino acid. libretexts.orgyoutube.comfiveable.me

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. youtube.com To synthesize this compound via this route, one would start with a β-keto ester, namely methyl 4-methyl-3-oxopentanoate.

The reaction would proceed by treating the β-keto ester with ammonia to form an enamine intermediate. This intermediate is then reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than sodium borohydride (B1222165) (NaBH₄) and selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.comyoutube.com Catalytic hydrogenation can also be employed. google.com

Table 1: Reagents for Reductive Amination

| Carbonyl Compound | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| Methyl 4-methyl-3-oxopentanoate | Ammonia | Sodium Cyanoborohydride | This compound |

| Methyl 4-methyl-3-oxopentanoate | Ammonia | Sodium Triacetoxyborohydride | This compound |

Aldol (B89426) Condensation and Analogous C-C Bond Forming Reactions

Aldol-type reactions are fundamental carbon-carbon bond-forming reactions that can be utilized to construct the backbone of β-amino esters. clockss.org A variation of the aldol reaction, the Mannich reaction, is particularly relevant as it directly introduces an amino group. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine or ammonia. clockss.org

For the synthesis of this compound, a suitable enolate or enolate equivalent would be reacted with an imine electrophile. For instance, the lithium enolate of methyl acetate (B1210297) could be reacted with an imine derived from isobutyraldehyde (B47883) and a suitable amine. This would be followed by removal of any protecting groups.

Nucleophilic Substitution Reactions in Stereo-Defined Systems

Nucleophilic substitution reactions are a cornerstone of organic synthesis. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing chiral molecules like the stereoisomers of this compound, SN2 reactions are particularly valuable as they proceed with inversion of stereochemistry. nih.gov

This approach would involve starting with a chiral precursor where a leaving group is positioned at the C3 carbon. For example, a chiral β-hydroxy ester could be converted into a sulfonate ester (e.g., tosylate or mesylate) or a triflate, which are excellent leaving groups. nih.gov Subsequent reaction with an amine nucleophile, such as ammonia or a protected form of ammonia, would proceed via an SN2 mechanism to install the amino group with inversion of configuration, yielding the desired β-amino ester. nih.gov The choice of solvent and base can be crucial in directing the regioselectivity of the reaction, particularly with allylic systems, to favor either SN2 or SN2' products. researchgate.net

Stereoselective and Enantioselective Synthetic Development

The development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers of this compound, which is important for applications in pharmaceuticals and as chiral building blocks.

Various strategies have been developed for the enantioselective synthesis of β-amino esters. These include:

Catalytic Asymmetric Conjugate Addition: The conjugate addition of amines to α,β-unsaturated esters is a direct route to β-amino esters. nih.gov The use of chiral catalysts, such as those based on copper, can control the stereochemical outcome of the reaction, leading to enantioenriched products. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the chiral product.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. For example, ketoreductases (KREDs) can be used for the stereoselective reduction of β-keto esters to chiral β-hydroxy esters, which can then be converted to the corresponding β-amino esters. nih.gov

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material or the chiral product.

Table 2: Comparison of Stereoselective Synthetic Strategies

| Method | Principle | Key Features |

|---|---|---|

| Catalytic Asymmetric Conjugate Addition | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. | High atom economy, potential for high enantioselectivity. nih.govacs.org |

| Chiral Auxiliaries | A covalently attached chiral molecule directs the stereochemical outcome of the reaction. | Often reliable and predictable, but requires additional steps for attachment and removal. |

| Biocatalysis (e.g., KREDs) | Enzymes catalyze reactions with high stereoselectivity under mild conditions. | High enantiomeric excess, environmentally friendly, but substrate scope can be limited. nih.gov |

Asymmetric Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of chiral compounds. In the context of synthesizing β-amino acids and their esters, a common approach involves the stereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester that is attached to a chiral auxiliary.

For the synthesis of this compound, this would typically involve an α,β-unsaturated precursor, methyl 4-methyl-2-pentenoate. A chiral auxiliary, such as a derivative of (S)-4-benzyl-2-oxazolidinone (an Evans auxiliary), would be acylated with 4-methyl-2-pentenoic acid. The subsequent conjugate addition of an amine source, guided by the steric influence of the chiral auxiliary, would establish the desired stereocenter at the C3 position. Finally, cleavage of the auxiliary would yield the chiral β-amino acid, which can then be esterified to the methyl ester. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Catalytic Asymmetric Synthesis (e.g., Chiral Catalysts)

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral molecules by using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net For β-amino acid derivatives, organocatalysis has emerged as a powerful tool. rsc.org

Methods applicable to the synthesis of this compound include:

Mannich Reaction: A catalytic asymmetric Mannich reaction between an enolizable precursor (like a silyl (B83357) ketene (B1206846) acetal (B89532) derived from methyl acetate) and an imine derived from isobutyraldehyde, using a chiral Brønsted acid or a chiral metal complex as the catalyst. This directly constructs the β-amino carbonyl framework with stereocontrol.

Hydrogenation: Asymmetric hydrogenation of a β-enamino ester precursor using a chiral transition metal catalyst (e.g., complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands) can effectively produce the chiral β-amino ester. The catalyst's chiral environment dictates the facial selectivity of the hydrogen addition.

These methods are prized for their efficiency and the high enantiomeric excesses that can be achieved under mild conditions. researchgate.net

Diastereoselective Control in Multistep Syntheses

In multistep syntheses, controlling the relative stereochemistry between two or more stereocenters is crucial. For this compound, this involves controlling the stereochemistry at both the C3 (bearing the amino group) and C4 (bearing the methyl group) positions.

One effective strategy involves the use of cyclic intermediates, such as 4-substituted-1,3-oxazinan-6-ones, which can be derived from β-amino acids. amanote.comunimelb.edu.au The synthesis proceeds by creating the oxazinanone ring, which then serves as a rigid scaffold. Enolate reactions on this scaffold, such as alkylation, can proceed with high diastereoselectivity due to steric hindrance from the existing substituents on the ring. unimelb.edu.au For instance, starting with a chiral β-amino acid, the corresponding oxazinanone can be formed. Subsequent stereoselective reactions can introduce the required substitution pattern before ring-opening to yield the desired diastereomer of the β-amino acid, which is then esterified.

| Precursor Type | Key Reaction | Stereocontrol Element | Typical Diastereomeric Ratio (d.r.) |

| Acyclic α,β-unsaturated ester | Conjugate addition | Chiral Auxiliary | >90:10 |

| Cyclic 1,3-Oxazinan-6-one | Enolate Alkylation | Ring Conformation | >95:5 |

| Chiral Imine | Mannich Reaction | Chiral Catalyst | Up to 99:1 |

This table presents representative data for the methodologies discussed.

Kinetic Resolution Methodologies

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. For amino esters, enzyme-catalyzed hydrolysis is a common and highly effective method.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic amino esters. researchgate.net The process involves the enantioselective hydrolysis of the ester group. For a racemic mixture of this compound, the lipase would preferentially catalyze the hydrolysis of one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid (3-amino-4-methylpentanoic acid), leaving the other enantiomer (the S-enantiomer) as the unreacted methyl ester. The resulting mixture of the acid and the ester can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).

Enantiomeric Purity Assessment in Synthetic Protocols

Determining the enantiomeric purity, or enantiomeric excess (ee), of the synthesized this compound is a critical step. Standard analytical techniques are employed for this purpose. bldpharm.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. The relative areas of the two peaks in the chromatogram are used to calculate the enantiomeric excess.

Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can be used. The principle is similar to HPLC, but with a gaseous mobile phase and a chiral stationary phase in the GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to distinguish between enantiomers in an NMR spectrum. The chiral agent induces a diastereomeric environment for the enantiomers, causing their corresponding signals to appear at different chemical shifts. The integration of these signals allows for the quantification of the enantiomeric ratio.

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. These methods are increasingly important in the synthesis of chiral amino acids and their derivatives.

Enzyme-Catalyzed Transformations (e.g., Aminomutases, Transaminases, Lipases)

Several classes of enzymes are relevant to the synthesis of this compound and its parent acid.

Leucine (B10760876) 2,3-aminomutase: This enzyme is naturally responsible for the conversion of L-leucine into 3-amino-4-methylpentanoic acid. medchemexpress.com This transformation is a key step in leucine metabolism in some organisms and represents a direct biocatalytic route to the β-amino acid backbone of the target molecule. medchemexpress.com Harnessing this enzyme or engineering it for improved efficiency could provide a sustainable synthetic pathway.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a keto acid or ketone acceptor. For the synthesis of this compound, a suitable keto ester precursor (methyl 4-methyl-3-oxopentanoate) could be converted into the desired β-amino ester using a chiral-selective transaminase. The development of β-specific transaminases is an active area of research.

Lipases: As mentioned in the kinetic resolution section (2.2.4), lipases are crucial for separating racemic mixtures of the final ester product. researchgate.net They can also be used in chemoenzymatic routes where the enzyme resolves a racemic intermediate, which is then carried forward to the final product.

| Enzyme Class | Transformation Catalyzed | Relevance to this compound Synthesis |

| Aminomutases | α-Amino Acid ⇌ β-Amino Acid | Direct synthesis of the parent β-amino acid from L-leucine. medchemexpress.com |

| Transaminases | Keto Ester → Amino Ester | Asymmetric synthesis from a keto ester precursor. |

| Lipases | Racemic Ester → Enantioenriched Ester + Acid | Kinetic resolution of the final product or key intermediates. researchgate.net |

Biotransformation Optimization for Enantiopure Production

The production of enantiomerically pure this compound via biocatalysis often involves the use of enzymes such as transaminases (TAs) and lipases. Optimization of these biotransformations is critical to achieve high yields and excellent enantioselectivity.

A key challenge in the synthesis of β-amino acids from their corresponding β-keto esters is the instability of the β-keto acid intermediate. rsc.org To address this, a cascade reaction system combining a lipase for the hydrolysis of a stable β-keto ester precursor and a transaminase for the subsequent amination has been developed. rsc.orgresearchgate.net The optimization of such a cascade is a multi-parameter process.

Enzyme Selection and Engineering: The choice of both the lipase and the transaminase is crucial. While a variety of lipases are commercially available, the selection of a suitable transaminase with high activity towards the specific β-keto acid intermediate of this compound is essential. nih.gov Screening of different transaminases from various microbial sources is a common starting point. nih.gov Furthermore, protein engineering and directed evolution can be employed to enhance the activity, stability, and substrate specificity of the selected transaminase. acs.org For instance, engineering an amine transaminase has been shown to be effective for the production of a chiral precursor to sacubitril, which also contains a substituted pentanoic acid backbone. acs.org

Interactive Data Table: Illustrative Optimization Parameters for a Generic β-Amino Ester Synthesis

Below is a hypothetical interactive table illustrating the types of parameters that would be optimized for the enantiopure production of a β-amino ester using a lipase-transaminase cascade.

| Parameter | Range Explored | Optimal Value | Resulting Enantiomeric Excess (ee) | Resulting Yield |

| Lipase Concentration (mg/mL) | 1 - 10 | 5 | >99% | 85% |

| Transaminase Loading (U/mL) | 50 - 200 | 150 | >99% | 85% |

| pH | 6.0 - 8.5 | 7.5 | >99% | 85% |

| Temperature (°C) | 25 - 40 | 30 | >99% | 85% |

| Amine Donor | Alanine, Isopropylamine | Isopropylamine | >99% | 85% |

Note: The data in this table is illustrative and based on general findings in the field of biocatalytic β-amino acid synthesis. Specific values for this compound would require experimental determination.

Development of Green Chemistry Routes in Biocatalysis

The use of biocatalysis inherently aligns with the principles of green chemistry. Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, which reduces the need for protecting groups and minimizes waste generation. rsc.org

Aqueous Reaction Media: A significant advantage of enzymatic reactions is the ability to perform them in aqueous buffers, eliminating the need for hazardous organic solvents. nih.gov For the synthesis of this compound, a lipase-transaminase cascade can ideally be conducted in a one-pot aqueous system. researchgate.net

Atom Economy and Waste Reduction: Biocatalytic routes often exhibit high atom economy. In the transaminase-catalyzed amination, the amino group is directly transferred from an amino donor to the keto acid, with water being the primary byproduct. This contrasts with many traditional chemical methods that may involve multiple steps and generate significant waste. rsc.org

Whole-Cell Biocatalysis: An alternative to using isolated enzymes is the application of whole-cell biocatalysts. nih.gov Using engineered microorganisms that overexpress the desired enzymes can be more cost-effective as it eliminates the need for enzyme purification. nih.gov For a multi-step synthesis like the production of this compound, co-expressing both the lipase and the transaminase in a single host organism could create a highly efficient whole-cell factory.

Interactive Data Table: Comparison of Green Chemistry Metrics for Chemical vs. Biocatalytic Synthesis of a β-Amino Ester

This table provides a comparative overview of the green chemistry aspects of a conventional chemical synthesis versus a biocatalytic route for a generic β-amino ester.

| Metric | Typical Chemical Synthesis | Biocatalytic Synthesis |

| Solvent | Organic (e.g., Toluene, THF) | Aqueous buffer |

| Reaction Temperature | Often elevated or cryogenic | Mild (e.g., 25-40 °C) |

| Number of Steps | Multiple (protection, activation, deprotection) | Fewer (often one-pot) |

| Byproducts | Stoichiometric waste from reagents | Minimal, often just water |

| Catalyst | Heavy metals (e.g., Ru, Rh) | Biodegradable enzymes |

Note: This table presents a generalized comparison. Specific details can vary depending on the exact synthetic routes being compared.

Advanced Organic Chemistry Applications of Methyl 3 Amino 4 Methylpentanoate

Utility as a Chiral Synthon and Building Block

The inherent chirality of methyl 3-amino-4-methylpentanoate makes it a highly sought-after starting material in asymmetric synthesis. Chiral building blocks are fundamental in medicinal chemistry and drug discovery, as the biological activity of a molecule is often dependent on its specific stereochemistry. nih.gov The ability to introduce a defined stereocenter early in a synthetic sequence is crucial for the efficient and stereocontrolled construction of target molecules.

Construction of Complex Molecular Architectures

As a chiral synthon, this compound provides a scaffold upon which complex molecular architectures can be assembled. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, allows for a wide range of chemical transformations. This enables chemists to introduce additional stereocenters and functional groups with a high degree of control, leading to the synthesis of intricate and sterically demanding molecules. The strategic use of such chiral building blocks is a cornerstone of modern organic synthesis, facilitating the creation of novel compounds with potential applications in various scientific fields. nih.govnih.gov

Integration into Peptide and Peptidomimetic Structures

The structural similarity of this compound to natural amino acids allows for its incorporation into peptide chains. The presence of the β-amino acid structure can impart unique conformational properties to the resulting peptides, influencing their secondary structure and biological activity. This makes it a valuable tool in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and pharmacokinetic properties. nih.gov The integration of non-natural amino acids like this compound is a key strategy in the development of novel peptide-based therapeutics. nih.gov

Precursor in Natural Product Analog and Non-Natural Product Synthesis

The synthesis of natural product analogs is a vital area of research aimed at understanding the structure-activity relationships of biologically active compounds and developing new therapeutic agents. nih.gov this compound can serve as a key precursor in the synthesis of analogs of natural products that contain a β-amino acid moiety. medchemexpress.com Furthermore, its utility extends to the synthesis of entirely non-natural products, where its chiral framework can be elaborated into novel molecular scaffolds with unique properties. researchgate.netnih.gov This diversity-oriented synthesis approach, starting from a common chiral building block, allows for the rapid generation of libraries of new compounds for biological screening. mdpi.com

Derivatization Reactions for Chemical Modification and Functionalization

The reactivity of the amino and ester groups of this compound allows for a variety of derivatization reactions, enabling its chemical modification and functionalization for specific applications.

Selective N-Acylation Protocols

The amino group of this compound can be selectively acylated under various conditions to introduce a wide range of acyl groups. niscpr.res.in This N-acylation is a fundamental transformation in peptide synthesis and is also used to modify the properties of the molecule for other applications. researchgate.net The choice of acylating agent and reaction conditions can be tailored to achieve high yields and selectivity. For instance, the use of acid chlorides in the presence of a base is a common method for N-acylation. niscpr.res.in The resulting N-acyl derivatives can exhibit altered biological activities or serve as intermediates for further chemical transformations. google.com

| Acylating Agent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Acid Chlorides (Aliphatic, Aromatic) | Pyridine or Triethylamine (B128534) | Benzene (B151609) | N-Acylated Products (Enamides) | niscpr.res.in |

| Dichloroacetyl chloride | Triethylamine | Not Specified | C-Acylated Product | niscpr.res.in |

| α,β-Unsaturated Acid Chlorides | Triethylamine | Not Specified | 3,4-dihydropyridin-(2H)-one | niscpr.res.in |

Esterification and Amidation for Conjugation

The methyl ester group of the parent compound can undergo transesterification or amidation reactions to conjugate it to other molecules. These reactions are crucial for creating more complex structures and for attaching the molecule to surfaces or larger biomolecules. Amidation, in particular, is a key reaction in the formation of peptide bonds, linking this compound to other amino acids or peptide fragments. These conjugation strategies are essential for developing targeted drug delivery systems, creating bioconjugates for diagnostic purposes, and synthesizing complex molecular probes.

Functional Group Interconversions and Advanced Transformations

The strategic manipulation of the amino and ester functionalities of this compound opens avenues to a variety of important chemical structures. These transformations can be broadly categorized into interconversions of the existing functional groups and more complex cyclization reactions.

N-Acylation of the Amino Group

The primary amino group of this compound can be readily acylated to form the corresponding N-acyl derivatives. This transformation is fundamental in peptide synthesis and for the introduction of various protecting groups. A common method for this acylation involves the reaction with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine would yield methyl N-acetyl-3-amino-4-methylpentanoate. While specific literature on the acylation of this compound is not abundant, general procedures for the N-acylation of amino esters are well-established. researchgate.netgoogle.comgoogle.com

Table 1: Representative N-Acylation Reaction

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Acetyl Chloride | Triethylamine, Dichloromethane | Methyl 3-(acetylamino)-4-methylpentanoate |

This reaction is crucial as the resulting N-acyl derivative can serve as a precursor for further synthetic manipulations, including the formation of more complex peptide structures or as a starting material for cyclization reactions.

Reduction of the Methyl Ester

The methyl ester functionality of this compound can be selectively reduced to the corresponding primary alcohol, yielding 3-amino-4-methyl-1-pentanol. researchgate.net A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. orgsyn.orgucalgary.ca The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. orgsyn.orgic.ac.uk This reduction provides access to chiral amino alcohols, which are valuable building blocks in medicinal chemistry and materials science. jocpr.com

The general procedure involves the slow addition of the ester to a suspension of LiAlH₄ in an appropriate solvent, followed by a careful workup procedure to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex. orgsyn.org

Table 2: Reduction of this compound

| Starting Material | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 3-Amino-4-methyl-1-pentanol |

Intramolecular Cyclization to β-Lactams

One of the most significant advanced transformations of β-amino esters is their intramolecular cyclization to form β-lactams (azetidin-2-ones). These four-membered heterocyclic rings are core structural motifs in a wide array of biologically active compounds, most notably penicillin and cephalosporin (B10832234) antibiotics. The synthesis of a 4-isopropyl-substituted β-lactam from this compound would be a key application.

The direct intramolecular aminolysis of the ester can be challenging. More commonly, the amino group is first protected, and the ester is activated or the reaction is mediated by specific reagents to facilitate the ring closure. While direct cyclization of this compound itself is not extensively documented, the synthesis of 3-amino-β-lactams from corresponding β-amino acid derivatives is a well-established field in organic chemistry.

Table 3: Potential Advanced Transformation to a β-Lactam

| Starting Material Derivative | Transformation | Product |

| N-Protected this compound | Intramolecular Cyclization | 4-isopropylazetidin-2-one derivative |

This transformation highlights the potential of this compound as a precursor to valuable and complex heterocyclic systems.

The functional group interconversions and advanced transformations of this compound underscore its importance as a versatile chiral building block in modern organic synthesis. The ability to selectively modify its amino and ester groups provides access to a range of valuable compounds, including N-acyl derivatives, chiral amino alcohols, and potentially, β-lactams. These transformations pave the way for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Methyl 3-amino-4-methylpentanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton NMR (¹H NMR) for Structure Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals that confirm its structure. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The expected ¹H NMR signals for this compound would correspond to the protons of the methyl ester group, the two diastereotopic protons on the carbon adjacent to the carbonyl group, the proton on the carbon bearing the amino group, the proton on the carbon with the two methyl groups, and the protons of the two diastereotopic methyl groups. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) provide information about neighboring protons.

A representative, though not specific to this compound, ¹H NMR data interpretation involves analyzing the chemical shift, multiplicity (e.g., singlet, doublet, triplet), and integration values to assign each signal to a specific proton or group of protons in the molecule. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

Generally, carbonyl carbons appear at the low-field end of the spectrum (160-220 ppm), while sp³-hybridized carbons absorb in the upfield region (0-90 ppm). libretexts.org For this compound, one would expect to see signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbon bearing the amino group, the methylene (B1212753) carbon, the methine carbon, and the two diastereotopic methyl carbons. The number of signals in the spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, confirming the carbon skeleton of the molecule. libretexts.org

Table 1: Representative ¹³C NMR Chemical Shift Ranges

| Carbon Type | Approximate Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 220 |

| sp² Hybridized (C=C) | 110 - 220 |

| sp³ Hybridized (C-O, C-N) | 40 - 80 |

| sp³ Hybridized (C-C) | 0 - 50 |

This table provides general chemical shift ranges and is for illustrative purposes. libretexts.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and determining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the proton on the carbon with the amino group and the protons on the adjacent methylene and methine carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). nih.gov For instance, the protons of the methyl ester group would show a correlation to the carbonyl carbon. The HMBC experiment is crucial for piecing together the entire molecular structure by connecting different fragments. nih.gov A 3D-HMBC-HMQC experiment can be particularly effective for linking intra-residue methyl groups in complex molecules. nih.govucl.ac.uk

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, the molecular weight is 145.20 g/mol . sigmaaldrich.com

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern is also characteristic of the molecule's structure. For instance, the loss of a methoxy group (-OCH₃) or the cleavage of the carbon-carbon bonds in the pentyl chain would result in specific fragment ions. Liquid chromatography-mass spectrometry (LC-MS) is a common technique used for the analysis of such compounds, where the compound is first separated by liquid chromatography and then detected by a mass spectrometer. nih.gov The analysis can be performed in both positive and negative ionization modes. nih.govnih.gov

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. They can also be used to separate and analyze different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Since amino acid esters like this compound have some volatility, they can be analyzed by GC-MS. However, to improve their volatility and chromatographic behavior, they are often converted into more volatile derivatives. sigmaaldrich.com

Common derivatization reagents include alkyl chloroformates, which react with the amino group to form stable derivatives. nih.govnih.gov The derivatized compound is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. This technique is highly sensitive and can be used for both qualitative and quantitative analysis. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. Its application is crucial in monitoring the synthesis of this compound, allowing for the separation of the desired product from starting materials, by-products, and other impurities.

The separation principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For a compound like this compound, which possesses both a basic amino group and an ester functional group, reversed-phase HPLC is a commonly employed mode. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

A hypothetical HPLC method for the analysis of a reaction mixture containing this compound could be summarized as follows:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not based on experimentally verified data for this compound.

Chiral Chromatography for Enantiomeric Excess Determination

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, determining the enantiomeric excess (e.e.) of a chiral compound like this compound is of paramount importance. Chiral chromatography is the gold standard for this purpose, enabling the separation and quantification of individual enantiomers.

Chiral separation by HPLC is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. yakhak.org

For the analysis of this compound, a normal-phase chiral HPLC method would likely be effective. This approach typically utilizes a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier, often an alcohol such as isopropanol (B130326) or ethanol. The choice of the specific CSP and the composition of the mobile phase are critical for achieving baseline separation of the enantiomers.

In some cases, derivatization of the amino group with a suitable chromophoric or fluorophoric reagent can enhance detection sensitivity and may also improve chiral recognition on the CSP. yakhak.org

A representative, though not experimentally verified for this specific compound, set of conditions for the chiral separation of this compound enantiomers is presented below:

| Parameter | Condition |

| Chiral Stationary Phase | Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

This table outlines a general approach for the chiral separation of amino acid esters and would require optimization for this compound.

The successful development of such chiral HPLC methods is essential for the quality control of enantiomerically enriched this compound, ensuring its suitability for further research and application.

Computational and Theoretical Studies in Support of Chemical Research

Quantum Chemical Calculations for Electronic and Stereochemical Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and stereochemistry of molecules like Methyl 3-amino-4-methylpentanoate. These calculations can provide a wealth of information, including optimized molecular geometries, charge distributions, and the energies of molecular orbitals.

Theoretical studies on related β-amino acids have shown that the relative stability of different stereoisomers can be accurately predicted using DFT methods. scirp.org For this compound, which contains two chiral centers, four possible stereoisomers exist: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). Quantum chemical calculations can determine the ground-state energies of these isomers, offering insights into their relative thermodynamic stabilities. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can further reveal details about the molecule's reactivity and electronic properties.

A hypothetical summary of calculated electronic properties for the (3R,4S) isomer of this compound is presented in the table below. Such data is crucial for understanding the molecule's behavior in chemical reactions.

| Property | Calculated Value (Illustrative) |

| Ground State Energy (Hartree) | -552.78 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | 1.54 |

| Dipole Moment (Debye) | 2.89 |

This table is illustrative and based on typical values for similar molecules.

Furthermore, the stereochemical outcome of synthetic routes leading to β-amino esters can be rationalized through computational analysis of transition states. jst.go.jp For instance, in reactions where stereocontrol is crucial, quantum chemical calculations can help identify the factors that favor the formation of one stereoisomer over others, such as steric hindrance or favorable electronic interactions in the transition state.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the alkyl chain in this compound allows it to adopt a multitude of conformations in solution. Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for exploring this conformational landscape. ijpsr.com These methods simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

A theoretical study on the conformational energies of β-amino acids revealed that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org In the case of this compound, the amino group and the ester functionality can potentially form intramolecular hydrogen bonds, which would influence the molecule's preferred shape. MD simulations can identify these stable conformations and determine their relative populations at a given temperature.

An illustrative table summarizing the major conformers and their predicted relative energies from a hypothetical MD simulation is provided below.

| Conformer | Key Dihedral Angles (Degrees) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | ψ = 170, φ = -65 | 0.0 | 45 |

| 2 | ψ = -165, φ = 70 | 0.8 | 25 |

| 3 | ψ = 60, φ = 60 | 1.5 | 15 |

This table is illustrative and based on general principles of conformational analysis of β-amino acids. scirp.org

Understanding the conformational preferences of this compound is critical, as the molecule's shape can significantly impact its reactivity and interactions with other molecules, such as enzymes or chiral catalysts.

In Silico Approaches for Reaction Mechanism Prediction

Computational methods are increasingly used to predict and analyze reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, in silico studies can be employed to investigate the pathways of various synthetic strategies.

For example, the stereocontrolled synthesis of β-amino alcohols, which are precursors to β-amino esters, has been studied computationally. nih.gov These studies often involve mapping the potential energy surface of the reaction to identify the lowest energy pathway from reactants to products. This includes locating transition state structures and calculating their activation energies. Such information is invaluable for optimizing reaction conditions and understanding the origins of stereoselectivity.

The synthesis of chiral β-amino esters can be achieved through methods like the rhodium-catalyzed three-component coupling reaction. jst.go.jp A computational investigation of this reaction could elucidate the role of the catalyst, the structure of key intermediates, and the factors governing the observed diastereoselectivity. By modeling the interactions between the reactants, catalyst, and solvent, a detailed, step-by-step mechanism can be proposed.

A hypothetical reaction coordinate diagram, derived from in silico calculations for a key step in a synthetic route to this compound, would illustrate the relative energies of reactants, intermediates, transition states, and products. This provides a quantitative understanding of the reaction's feasibility and kinetics.

Emerging Research Avenues and Future Outlook

Innovation in Stereoselective Synthesis Methodologies

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For Methyl 3-amino-4-methylpentanoate, which contains chiral centers, developing stereoselective synthesis methods is crucial for producing specific enantiomers or diastereomers. Recent research has focused on moving beyond classical resolution techniques to more efficient catalytic asymmetric methods.

Innovations include the development of organocatalytic and metal-catalyzed reactions that can create the desired stereoisomers with high selectivity. rsc.orgpsu.edursc.org For instance, trichlorosilane-mediated reductions of N-benzyl enamines, guided by a chiral auxiliary, have shown total control of stereoselectivity in the formation of β-amino esters. rsc.org Another approach involves the asymmetric hydrogenation of β-substituted-β-(amino)acrylates using chiral rhodium or ruthenium catalysts, which has become a standard for producing enantiomerically enriched β-amino acids. psu.eduhilarispublisher.com These methods often result in high yields and excellent enantiomeric excess (e.e.), paving the way for scalable and efficient production of specific stereoisomers of this compound. nih.govtandfonline.com

| Method | Catalyst/Auxiliary | Key Feature | Stereoselectivity |

| Trichlorosilane-mediated reduction | Chiral (R)-1-phenylethyl amine auxiliary | Metal-free, total stereocontrol | High (up to >98% d.r.) |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-phosphine complexes | Direct hydrogenation of enamines | High (up to 97% e.e.) |

| Conjugate Addition | Chiral phosphoramidite (B1245037) ligands with dialkylzinc reagents | Forms C-C bonds enantioselectively | High (up to 94% e.e.) |

| Copper-Catalyzed Hydroamination | CuH with a chiral ligand | Ligand-controlled regioselectivity | Excellent enantioselectivity |

This table summarizes innovative stereoselective synthesis methods applicable to β-amino esters like this compound.

Expansion of Biocatalytic Toolkit for Efficient Production

Biocatalysis has emerged as a powerful "green" alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. oup.com For this compound, the expansion of the biocatalytic toolkit, particularly with enzymes like lipases and transaminases, is a significant area of research. nih.govmdpi.comrsc.org

Lipases are widely used for the kinetic resolution of racemic β-amino esters. nih.govmdpi.comresearchgate.net In this process, the enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, allowing for the separation of both enantiomers with high optical purity. nih.govacs.orgresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has demonstrated excellent enantioselectivity in resolving β-amino esters. researchgate.net

Transaminases (TAs) offer a direct route to chiral amines and amino acids through asymmetric synthesis from a prochiral ketone or kinetic resolution of a racemic amine. nih.govacs.orgnih.gov These enzymes, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can transfer an amino group from a donor to an acceptor with high stereoselectivity. mdpi.comnih.gov Engineering transaminases to accept bulkier substrates, such as the precursor to this compound, is an active area of research aimed at improving substrate scope and catalytic efficiency. nih.govresearchgate.net

| Enzyme Class | Reaction Type | Advantage | Example Enzyme |

| Lipases | Kinetic Resolution (Hydrolysis/Acylation) | High enantioselectivity, commercially available | Candida antarctica Lipase B (CALB) |

| Transaminases (TAs) | Asymmetric Synthesis / Kinetic Resolution | High stereoselectivity, direct amination | ω-Transaminase from Vibrio fluvialis |

| Penicillin Amidohydrolase | Kinetic Resolution (Acylation) | High efficiency for specific substrates | Immobilized Penicillin Amidohydrolase |

This table showcases key enzyme classes being explored for the efficient biocatalytic production of chiral β-amino esters.

Broadening Scope of Applications in Drug Discovery and Materials Science Building Blocks

β-amino acids and their esters, such as this compound, are highly valuable building blocks in medicinal chemistry and materials science. Their incorporation into peptides can create peptidomimetics with enhanced stability against enzymatic degradation and unique conformational properties. nih.gov This makes them attractive for developing novel therapeutic agents.

In drug discovery, chiral β-amino acids are key components in a wide range of pharmaceuticals, including antiviral, antibiotic, and anticancer drugs. bohrium.com The specific stereochemistry of this compound can be crucial for its biological activity, influencing how it interacts with target proteins or enzymes. nih.govacs.org

Beyond pharmaceuticals, these compounds are being explored as monomers for the synthesis of novel polymers and materials. Polypeptides containing β-amino acids can fold into stable secondary structures, like helices and sheets, making them suitable for creating new biomaterials with tailored properties for applications in tissue engineering and nanotechnology. The ability to synthesize specific stereoisomers of this compound allows for precise control over the resulting polymer's three-dimensional structure and function.

Development of Ultra-Sensitive and High-Resolution Analytical Techniques

As the synthesis and applications of this compound become more sophisticated, the need for advanced analytical techniques to verify its purity, structure, and stereochemistry grows. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for separating and quantifying enantiomers. tandfonline.comyakhak.orgscas.co.jpsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the enantiomeric resolution of amino acid esters. tandfonline.comyakhak.org

For structural elucidation and purity assessment, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is employed. High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio data, confirming the elemental composition of the molecule. NMR is indispensable for determining the compound's connectivity and is a powerful tool for assigning the relative stereochemistry of the chiral centers. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is especially powerful, allowing for the separation and identification of components in complex mixtures, which is crucial for monitoring reaction progress and purity. mdpi.comnih.gov

| Technique | Application | Key Information Provided |

| Chiral HPLC | Enantiomeric Separation & Purity | Enantiomeric excess (e.e.), quantification of stereoisomers |

| Mass Spectrometry (MS) | Molecular Weight & Formula Determination | Precise mass-to-charge ratio, elemental composition |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Connectivity of atoms, relative stereochemistry |

| LC-MS | Separation and Identification | Analysis of complex mixtures, reaction monitoring |

This table outlines the primary analytical techniques used for the characterization of this compound.

Synergistic Integration of Computational Chemistry with Experimental Design

The integration of computational chemistry with experimental work is revolutionizing the approach to chemical synthesis and analysis. chiralpedia.comrsc.org For a molecule like this compound, computational tools are being used to accelerate development and deepen understanding. researchgate.net

Quantum mechanics methods, such as Density Functional Theory (DFT), are employed to model reaction mechanisms, predict the stability of intermediates and transition states, and explain the origins of stereoselectivity. frontiersin.orgrsc.orgmdpi.comnih.gov This insight allows chemists to rationally design more efficient synthetic routes and select optimal catalysts. chiralpedia.com By calculating the energy profiles of different reaction pathways, researchers can predict which conditions will favor the formation of the desired stereoisomer. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of molecules with their biological activity or physical properties. nih.govsemanticscholar.orgresearchgate.netacs.org For derivatives of this compound, QSAR models can help predict their potential as drug candidates by identifying key structural features that contribute to their therapeutic effect. nih.govnih.gov This synergy between in silico prediction and real-world experimentation creates a powerful feedback loop, where computational insights guide laboratory work, and experimental results refine the computational models, ultimately leading to a more efficient and targeted research process. chiralpedia.comacs.org

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-4-methylpentanoate, and how are intermediates purified?

this compound is typically synthesized via esterification or amidation reactions. A common approach involves the condensation of 4-methylpentanoic acid derivatives with methylamine under controlled pH and temperature conditions. For example, the hydrochloride salt of this compound (C8H18ClNO2) can be prepared by reacting 3-amino-4-methylpentanoic acid with methanol in the presence of thionyl chloride . Purification often employs recrystallization from ethanol or chromatography (e.g., silica gel column), with purity verified by HPLC (>95%) .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure (e.g., methyl ester at δ ~3.6 ppm, amino protons at δ ~1.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 173.21 for the free base) validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in asymmetric synthesis of this compound?

Enantioselective synthesis requires chiral catalysts or resolving agents. For instance, using (R)- or (S)-BINAP ligands with palladium catalysts can enhance stereochemical control . Reaction parameters like solvent polarity (e.g., dichloromethane vs. THF) and temperature (-20°C to 25°C) significantly impact enantiomeric ratios. Post-synthesis, chiral HPLC with amylose-based columns can separate enantiomers and quantify ee (>90% achievable) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

Discrepancies in literature data (e.g., melting points varying by 5–10°C) may arise from polymorphic forms or impurities. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify polymorphs .

- Use standardized solvents (e.g., USP-grade methanol) for solubility tests .

- Cross-validate results with multiple batches synthesized under controlled conditions .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies indicate:

- Thermal degradation : Decomposition above 150°C, monitored via thermogravimetric analysis (TGA) .

- Hydrolytic sensitivity : The ester group is prone to hydrolysis in aqueous solutions (pH <3 or >10). Storage recommendations include anhydrous environments at -20°C .

- Light sensitivity : Amber vials are advised to prevent photodegradation, validated by UV-Vis spectroscopy .

Q. What computational methods predict the reactivity of this compound in peptide coupling reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model the compound’s nucleophilicity at the amino group and electrophilicity at the ester carbonyl. Solvent effects (e.g., dielectric constant of DMF) are incorporated via the Polarizable Continuum Model (PCM). These studies guide catalyst selection (e.g., HOBt/DCC systems) to minimize side reactions .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to assess the compound’s role in bioactive peptide synthesis?

- Step 1 : Conduct coupling efficiency trials using Fmoc-protected amino acids and monitor yields via LC-MS .

- Step 2 : Evaluate steric effects by comparing reactivity with bulkier analogs (e.g., 4-methylpentanoic acid-d12) .

- Step 3 : Validate peptide stability using enzymatic degradation assays (e.g., trypsin digestion) .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Non-linear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).

- Uncertainty quantification : Report 95% confidence intervals for LD50 values derived from ≥3 biological replicates .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points from cell viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.